2-(4-Amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine;sulfuric acid
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Overview
Description
2-(4-Amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine;sulfuric acid is a deuterated derivative of butylguanidine, where the hydrogen atoms in the butyl chain are replaced with deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine typically involves the following steps:
Deuteration of Butylamine: The starting material, butylamine, undergoes deuteration to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under high pressure and temperature conditions.
Formation of Butylguanidine: The deuterated butylamine is then reacted with cyanamide (NH2CN) to form the corresponding guanidine derivative. This reaction is usually carried out in an aqueous medium at elevated temperatures.
Sulfuric Acid Addition: Finally, the guanidine derivative is treated with sulfuric acid to form the sulfuric acid salt of 2-(4-Amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of deuterium gas and other reagents would be carefully controlled to minimize costs and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The guanidine group can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amines.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine is used as a labeled compound in isotope studies. Its deuterated nature makes it useful for tracing reaction pathways and studying kinetic isotope effects.
Biology
In biological research, this compound can be used to study enzyme mechanisms and metabolic pathways. The deuterium atoms provide a way to track the compound through various biochemical processes without altering its chemical properties significantly.
Medicine
In medicinal chemistry, deuterated compounds like 2-(4-Amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine are explored for their potential to improve the pharmacokinetic properties of drugs. Deuteration can lead to increased metabolic stability and reduced toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties may enhance the performance of certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the rate of chemical reactions by altering bond strengths and reaction kinetics. This can lead to changes in the compound’s biological activity and effectiveness.
Comparison with Similar Compounds
Similar Compounds
Butylguanidine: The non-deuterated version of the compound.
Deuterated Amines: Other amines with deuterium substitution.
Guanidine Derivatives: Compounds with similar guanidine functional groups.
Uniqueness
2-(4-Amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine is unique due to its complete deuteration, which provides distinct advantages in isotope labeling and kinetic studies. Compared to non-deuterated analogs, it offers improved stability and different reaction kinetics, making it valuable in both research and industrial applications.
This detailed overview should provide a comprehensive understanding of 2-(4-Amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine;sulfuric acid, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(4-amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4.H2O4S/c6-3-1-2-4-9-5(7)8;1-5(2,3)4/h1-4,6H2,(H4,7,8,9);(H2,1,2,3,4)/i1D2,2D2,3D2,4D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAYFGHRDOMJGC-PHHTYKMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N=C(N)N)C([2H])([2H])N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909556-32-7 |
Source
|
Record name | Guanidine, (4-aminobutyl-1,1,2,2,3,3,4,4-d8)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909556-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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